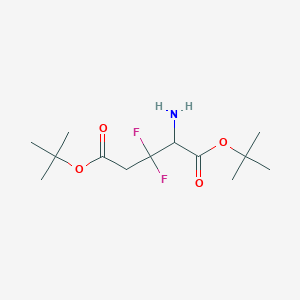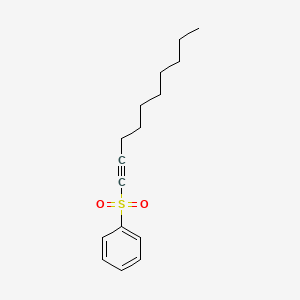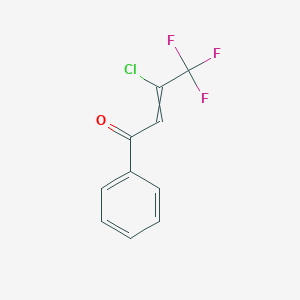
3-Chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C10H6ClF3O It is a derivative of 4,4,4-trifluoro-1-phenylbut-2-en-1-one, where a chlorine atom is substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenylbut-2-en-1-one with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the electron-withdrawing trifluoromethyl and chlorine groups. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbut-2-en-1-one: The parent compound without the chlorine substitution.
4,4,4-Trifluoro-3-phenylbut-2-en-1-ol: A similar compound with a hydroxyl group instead of a chlorine atom.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one: Another related compound with a different substitution pattern.
Uniqueness
3-Chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
135106-04-6 |
|---|---|
Molecular Formula |
C10H6ClF3O |
Molecular Weight |
234.60 g/mol |
IUPAC Name |
3-chloro-4,4,4-trifluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)6-8(15)7-4-2-1-3-5-7/h1-6H |
InChI Key |
MSAPXRCXHLMRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


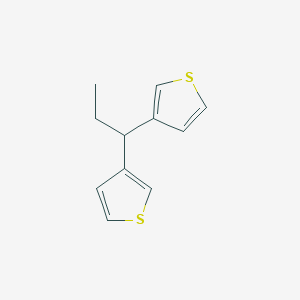
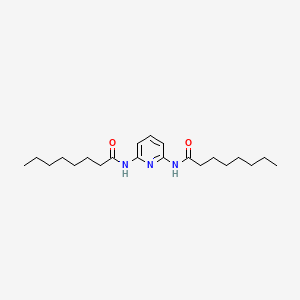
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
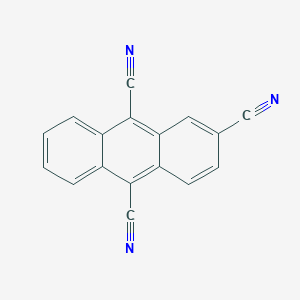
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

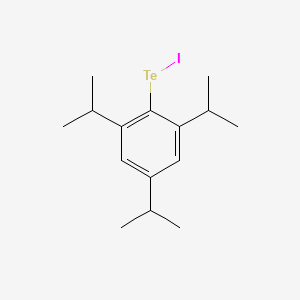
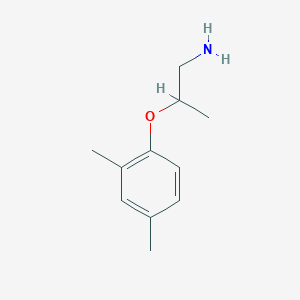
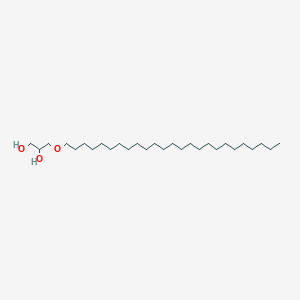
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
